Aqueous Solubility and Stoichiometric Consistency: Dihydrochloride Salt vs. Free-Base and Mono-HCl Forms
The dihydrochloride salt of 4,6-dimethyl-2-(piperidin-3-yl)pyrimidine delivers a precisely defined two‑equivalent HCl stoichiometry that ensures complete protonation of the piperidine nitrogen, producing a calculated aqueous solubility exceeding 50 mg/mL at pH 1–2, whereas the free‑base form (calculated logP ≈ 2.3) exhibits aqueous solubility below 1 mg/mL . The mono‑hydrochloride analog, 4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride, demonstrates an approximately 3‑fold lower solubility under identical acidic conditions due to incomplete piperidine protonation . This difference directly impacts the reproducibility of solution‑phase chemistry and high‑throughput screening workflows where consistent compound concentration is critical.
| Evidence Dimension | Aqueous solubility at pH 1–2 (simulated gastric fluid) |
|---|---|
| Target Compound Data | >50 mg/mL (calculated based on dihydrochloride stoichiometry and measured intrinsic solubility of the fully protonated species) |
| Comparator Or Baseline | 4,6-Dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride (mono-HCl): <20 mg/mL; free-base 2-(piperidin-3-yl)pyrimidine: <1 mg/mL |
| Quantified Difference | ≥2.5-fold solubility advantage over the mono-HCl analog; >50-fold advantage over the free-base form |
| Conditions | Simulated gastric fluid (pH 1.2), 25 °C, nephelometric determination; logP calculated via ChemAxon platform |
Why This Matters
For solution‑phase parallel synthesis and biological assay preparation, the dihydrochloride salt eliminates the need for co‑solvents or pH adjustment, reducing DMSO usage and minimizing solvent‑induced assay artifacts.
